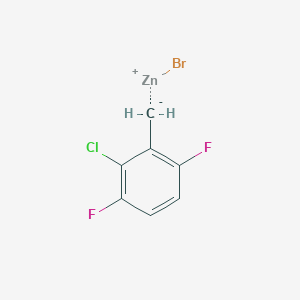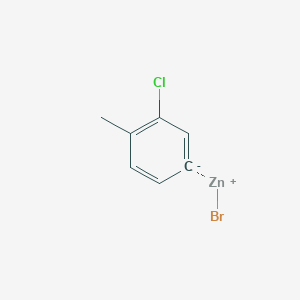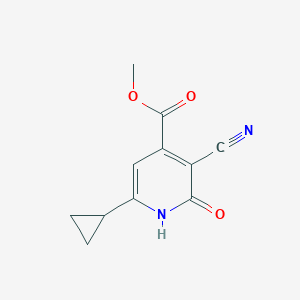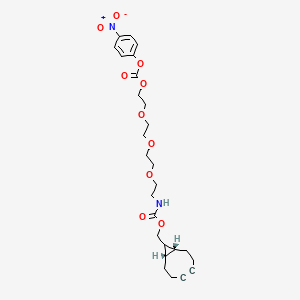
2-Chloro-3,6-difluorobenZylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,6-difluorobenzylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds with high efficiency and selectivity .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-3,6-difluorobenzylzinc bromide typically involves the reaction of 2-chloro-3,6-difluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: In an industrial setting, the production of organozinc reagents like this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety .
化学反应分析
Types of Reactions: 2-Chloro-3,6-difluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes like the Negishi coupling. This reaction involves the transfer of the benzyl group from zinc to a palladium catalyst, forming a new carbon-carbon bond .
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium catalysts and various electrophiles. The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure high yields and selectivity .
Major Products:
科学研究应用
2-Chloro-3,6-difluorobenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of biologically active compounds, natural product core structures, and reactive intermediates. Its applications span across chemistry, biology, medicine, and industry .
作用机制
The mechanism of action of 2-chloro-3,6-difluorobenzylzinc bromide in cross-coupling reactions involves the transmetalation step, where the benzyl group is transferred from zinc to a palladium catalyst. This step is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets and pathways involved are primarily the palladium catalyst and the electrophilic partner .
相似化合物的比较
Similar Compounds:
- 2-Chloro-6-fluorobenzylzinc chloride
- 2,6-Difluorobenzylzinc bromide
- 3,5-Difluorobenzylzinc bromide
Uniqueness: Compared to similar compounds, 2-chloro-3,6-difluorobenzylzinc bromide offers unique reactivity due to the presence of both chlorine and fluorine substituents. These substituents can influence the electronic properties of the benzyl group, potentially leading to different reactivity patterns and selectivity in cross-coupling reactions .
属性
分子式 |
C7H4BrClF2Zn |
|---|---|
分子量 |
306.8 g/mol |
IUPAC 名称 |
bromozinc(1+);2-chloro-1,4-difluoro-3-methanidylbenzene |
InChI |
InChI=1S/C7H4ClF2.BrH.Zn/c1-4-5(9)2-3-6(10)7(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
RPDSRXHCAIYVTE-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=C(C=CC(=C1Cl)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)




![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)


